Thaumatin - 53850-34-3

Thaumatin

Catalog Number: EVT-521114
CAS Number: 53850-34-3
Molecular Formula: C19H29N3O3S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thaumatin is a naturally occurring, intensely sweet protein found in the fruits of the West African plant Thaumatococcus daniellii Benth. [, ]. It belongs to a family of pathogenesis-related proteins called thaumatin-like proteins (TLPs) [, ]. Thaumatin exists in several isoforms, with thaumatin I and II being the most abundant and commercially relevant [, , ]. These isoforms arise from distinct genes and potentially post-translational modifications [].

Role in Scientific Research:

  • Model protein in crystallization studies: Its rapid crystallization in the presence of tartrate ions makes it ideal for studying crystallization processes [].
  • Tool for understanding sweet taste perception: Its intense sweetness makes it useful for investigating the molecular mechanisms of taste perception [, , , ].
  • Potential alternative sweetener: Its natural origin and intense sweetness make it a promising candidate for replacing sugar and artificial sweeteners [, , ].
  • Antifungal agent: Thaumatin and other TLPs exhibit antifungal activity, making them relevant for studying plant defense mechanisms and developing new antifungal strategies [, , , ].
  • Food allergen: Some TLPs, including thaumatin, can act as allergens, making them relevant for allergy research and the development of hypoallergenic variants [, , ].
Future Directions

Optimization of Recombinant Production:

  • Improving Yield and Purity: Further research is needed to optimize fermentation processes and downstream purification methods to enhance thaumatin yield and purity [].
  • Enhancing Protein Folding: Strategies like chaperone co-expression and optimization of fermentation conditions could improve thaumatin folding efficiency in recombinant systems [, ].
  • Reducing Proteolytic Degradation: Developing protease-deficient host strains or employing protease inhibitors could minimize thaumatin degradation during production [].

Understanding Allergenicity and Developing Hypoallergenic Variants:

  • Elucidating Allergenic Epitopes: Research to identify specific allergenic epitopes in thaumatin and other TLPs is crucial for understanding their allergenicity [, ].
  • Engineering Hypoallergenic Variants: Targeted mutagenesis or protein engineering could be used to develop thaumatin variants with reduced allergenic potential [].

Thaumatin II

  • Compound Description: Thaumatin II is a naturally occurring, intensely sweet protein found in the fruit of the katemfe plant (Thaumatococcus daniellii Benth.). It is a member of the thaumatin-like protein (TLP) family, a group of pathogenesis-related proteins. Thaumatin II is known for its sweetness, flavor-enhancing properties, and potential use as a zero-calorie sweetener. It has been studied for its stability in processed foods like salted and pickled tomatoes [] and its potential allergenicity [].

Thaumatopain

    Lysozyme

    • Compound Description: Lysozyme is an enzyme that catalyzes the destruction of the cell walls of certain bacteria and is found in a number of secretions, such as tears, saliva, and mucus. Similar to thaumatin, lysozyme elicits a sweet taste sensation and interacts with the human sweet taste receptor [].

    (1,3)-β-D-glucans

    • Relevance: (1,3)-β-D-glucans are relevant to research on thaumatin-like proteins (TLPs). Studies have shown that specific barley TLPs, such as HvPR5c, exhibit tight binding to insoluble (1,3)-β-D-glucans []. This binding specificity suggests a potential role for TLPs in plant defense mechanisms against fungal pathogens.

    Z-FR-NMec

    • Relevance: Z-FR-NMec was used to investigate the proteolytic activity initially attributed to thaumatin []. This substrate helped differentiate the proteolytic activities of thaumatin and thaumatopain, revealing that the observed protease activity in aril extracts was due to thaumatopain, not thaumatin.

    E-64

    • Relevance: E-64 played a crucial role in clarifying the relationship between thaumatin and thaumatopain []. Researchers demonstrated that E-64 could inhibit the proteolytic activity present in thaumatin preparations at concentrations much lower than the thaumatin concentration. This finding supported the conclusion that a distinct cysteine protease, thaumatopain, was responsible for the observed proteolytic activity, not thaumatin itself.
    Source and Classification

    Thaumatin is extracted from the fruit arils of Thaumatococcus daniellii. The plant's arils contain two main forms of thaumatin: thaumatin I and thaumatin II, which are glycoproteins with slightly different properties. These proteins belong to a class of sweet proteins that are gaining attention as alternatives to artificial sweeteners due to their natural origin and lower health risks associated with consumption .

    Synthesis Analysis

    Methods

    The production of thaumatin has evolved significantly, particularly through the use of recombinant DNA technology. The most common method involves expressing thaumatin in microbial systems such as Pichia pastoris or filamentous fungi like Aspergillus niger. These methods utilize optimized genes that encode for thaumatin, allowing for efficient production at scale.

    Technical Details

    1. Gene Optimization: The genes encoding thaumatin are optimized for expression in host organisms, often incorporating selection markers and signal sequences to facilitate protein secretion.
    2. Fermentation: The host organisms are cultured in controlled fermentation conditions, where they express the recombinant protein.
    3. Purification: Post-fermentation, thaumatin is purified using techniques such as ammonium sulfate precipitation followed by gel filtration chromatography .
    Molecular Structure Analysis

    Structure

    Thaumatin consists primarily of amino acids with a molecular weight around 22 kDa. Its structure includes several disulfide bonds that contribute to its stability and functional properties. The precise three-dimensional configuration allows it to interact effectively with taste receptors on the human tongue, eliciting a sweet taste response.

    Data

    • Molecular Weight: Approximately 22 kDa
    • Amino Acid Composition: Rich in proline and contains multiple glycosylation sites which enhance its solubility and sweetness perception .
    Chemical Reactions Analysis

    Reactions

    Technical Details

    • Stability: Thaumatin retains its sweetness at temperatures up to approximately 70°C but loses sweetness at higher temperatures.
    • pH Sensitivity: Optimal stability occurs within a pH range of 4 to 7 .
    Mechanism of Action

    Process

    The sweetness of thaumatin is mediated through its interaction with the T1R2-T1R3 receptor complex on taste buds, which are part of the G-protein-coupled receptor family. When thaumatin binds to these receptors, it initiates a signaling cascade that results in the perception of sweetness.

    Data

    • Sweetness Perception Threshold: Thaumatin's sweetness can be detected at very low concentrations due to its high potency.
    • Binding Affinity: The specific binding interactions vary from those of traditional sugars, contributing to its unique taste profile .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Thaumatin is typically a white to off-white powder.
    • Solubility: Highly soluble in water, making it easy to incorporate into various food products.

    Chemical Properties

    • Stability: Stable under acidic conditions but may degrade under prolonged exposure to high heat or extreme pH levels.
    • Non-caloric Nature: Provides sweetness without contributing calories, making it an attractive alternative for sugar reduction efforts.
    Applications

    Thaumatin has several scientific and commercial applications:

    1. Food Industry: Used as a natural sweetener in beverages, desserts, and other food products.
    2. Pharmaceuticals: Acts as a flavor enhancer in medicinal formulations.
    3. Nutraceuticals: Incorporated into dietary supplements for taste improvement without added sugars .
    4. Research: Studies on thaumatin contribute to understanding protein interactions with taste receptors, aiding in the development of new sweeteners.

    Properties

    CAS Number

    53850-34-3

    Product Name

    Thaumatin

    IUPAC Name

    N-[4-(4-cycloheptylpiperazin-1-yl)sulfonylphenyl]acetamide

    Molecular Formula

    C19H29N3O3S

    Molecular Weight

    379.5 g/mol

    InChI

    InChI=1S/C19H29N3O3S/c1-16(23)20-17-8-10-19(11-9-17)26(24,25)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-15H2,1H3,(H,20,23)

    InChI Key

    IVPOQXWRUMMORK-UHFFFAOYSA-N

    SMILES

    CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3

    Synonyms

    proteins,thaumatins;TALIN;THAUMATIN;IRRADIATEDTHAUMATIN;THAUMATIN 10% ON GUM ARABIC;THAUMATIN 10% ON MALTODEXTRIN;THAUMATIN 5% IN AQUEOUS GLYCEROL;THAUMATIN 5% IN AQUEOUS PROPYLENE GLYCOL

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3

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